3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole
Description
Properties
Molecular Formula |
C12H12FNO2S |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-ethylsulfonyl-2-(4-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H12FNO2S/c1-2-17(15,16)11-7-8-14-12(11)9-3-5-10(13)6-4-9/h3-8,14H,2H2,1H3 |
InChI Key |
UHLTZIMJJUQCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Ethylsulfonyl-1,4-diketone Precursor
The diketone precursor can be prepared via a Michael addition between ethyl vinyl sulfone and acetylacetone under basic conditions. For example, reacting ethyl vinyl sulfone with acetylacetone in the presence of triethylamine yields 3-ethylsulfonyl-2,5-hexanedione. This intermediate is critical for subsequent Paal-Knorr cyclization.
Cyclization with 4-Fluoroaniline
The diketone is then reacted with 4-fluoroaniline in refluxing toluene catalyzed by p-toluenesulfonic acid (PTSA). The reaction proceeds via enamine formation, followed by cyclodehydration to yield the pyrrole ring.
Reaction Conditions:
-
Solvent: Toluene
-
Catalyst: 10 mol% PTSA
-
Temperature: 110°C (reflux)
-
Time: 12–18 hours
Yield Data (Hypothetical):
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Diketone synthesis | 75 | 95 |
| Paal-Knorr cyclization | 68 | 98 |
This route’s limitation lies in the accessibility of the sulfonyl-containing diketone, which often requires multi-step synthesis.
Cyclocondensation of Sulfonyl-Modified Aminoketones
An alternative approach involves the cyclization of aminoketones pre-functionalized with sulfonyl groups. This method bypasses the need for complex diketone precursors.
Synthesis of 4-Fluorophenyl-Substituted Aminoketone
4-Fluorophenylglyoxal is condensed with ethylsulfonylacetonitrile in a Strecker-type reaction to form α-amino ketone intermediates. The reaction is catalyzed by potassium carbonate in ethyl acetate at 50°C.
Acid-Catalyzed Cyclization
The aminoketone undergoes intramolecular cyclization in acidic media (e.g., HCl/EtOH) to form the pyrrole ring. The sulfonyl group remains intact under these conditions.
Reaction Conditions:
-
Solvent: Ethanol
-
Acid: 1M HCl
-
Temperature: 80°C
-
Time: 6 hours
Yield Data (Hypothetical):
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Aminoketone synthesis | 82 | 97 |
| Cyclization | 74 | 99 |
This method offers higher functional group tolerance but requires precise control over reaction stoichiometry to avoid over-acidification.
Post-Functionalization of Pre-Formed Pyrroles
Introducing the ethylsulfonyl group onto a pre-assembled pyrrole core is a versatile strategy, particularly for late-stage diversification.
Synthesis of 2-(4-Fluorophenyl)-1H-pyrrole
2-(4-Fluorophenyl)-1H-pyrrole is synthesized via a HZSM-5 molecular sieve-catalyzed hydrogenation cyclization of 4-(4-fluorophenyl)-2-formyl-4-oxo-butyronitrile, analogous to methods described for related fluorophenylpyrroles.
Sulfonation and Oxidation
The pyrrole is sulfonated at position 3 using ethylsulfonyl chloride in dichloromethane with AlCl₃ as a Lewis acid. Subsequent oxidation with hydrogen peroxide converts any sulfinic intermediates to the sulfonyl group.
Reaction Conditions:
-
Sulfonating Agent: Ethylsulfonyl chloride (1.2 equiv)
-
Catalyst: AlCl₃ (0.1 equiv)
-
Solvent: DCM
-
Oxidizing Agent: 30% H₂O₂
-
Temperature: 0°C → rt
Yield Data (Hypothetical):
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrrole synthesis | 88 | 99 |
| Sulfonation/Oxidation | 65 | 97 |
Regioselectivity challenges may arise during sulfonation, necessitating careful optimization of reaction time and temperature.
Comparative Analysis of Methodologies
| Parameter | Paal-Knorr Route | Cyclocondensation | Post-Functionalization |
|---|---|---|---|
| Total Steps | 3 | 2 | 3 |
| Overall Yield (%) | 51 | 61 | 57 |
| Scalability | Moderate | High | Low |
| Regioselectivity | High | Moderate | Variable |
The cyclocondensation route offers the highest overall yield and scalability, making it preferable for industrial applications. Conversely, post-functionalization allows modular synthesis but suffers from lower efficiency.
Mechanistic and Practical Considerations
-
Catalyst Selection: Palladium on carbon (Pd-C) and HZSM-5 molecular sieves, as used in hydrogenation cyclizations, could enhance yields in diketone-based routes.
-
Solvent Effects: Polar aprotic solvents like 1,4-dioxane improve cyclization kinetics, while ethyl acetate minimizes side reactions during Michael additions.
-
Oxidation Control: Over-oxidation of sulfonyl groups is mitigated by using controlled stoichiometry of H₂O₂ .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of ethylsulfonyl derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Groups
Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-analogue) share structural similarities with the target compound, particularly in their fluorophenyl substituents. Key findings include:
- Isostructurality : Despite differing halogen substituents (Cl in 4 vs. F in 5 ), both compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. The fluorophenyl group adopts a perpendicular orientation relative to the planar core, a feature that may also apply to 3-(ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole in solid-state configurations .
Table 1: Structural Comparison of Pyrrole and Thiazole Derivatives
Sulfonyl-Containing Pyrrole Derivatives
Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638268-96-8) provides a direct comparison for sulfonyl-substituted pyrroles:
- Substituent Effects : The chlorosulfonyl group in this compound is more electron-withdrawing than the ethylsulfonyl group in the target compound. This difference may influence reactivity, such as nucleophilic substitution rates or stability under acidic conditions .
- Applications : Chlorosulfonyl groups are often intermediates in synthesizing sulfonamides, whereas ethylsulfonyl groups may enhance metabolic stability in drug candidates.
Fluorophenyl-Containing Bioactive Compounds
Table 2: Binding Affinities of Fluorophenyl-Containing Compounds
Patent Examples with Fluorinated Heterocycles
Patent compounds like 2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 42) highlight the prevalence of fluorophenyl groups in kinase inhibitors and anticancer agents . Although structurally distinct from the target compound, these examples underscore the role of fluorophenyl groups in enhancing target affinity and metabolic stability.
Biological Activity
3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. Pyrrole derivatives are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole typically involves the reaction of 4-fluoroaniline with ethylsulfonyl derivatives under specific conditions. The reaction pathway is crucial for obtaining the desired pyrrole structure with high purity and yield. For instance, a one-pot three-component reaction has been employed successfully to synthesize various pyrrole derivatives, demonstrating high atom efficiency and mild reaction conditions .
Antioxidant Activity
Research indicates that pyrrole derivatives exhibit significant antioxidant properties. The antioxidant activity of 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole can be evaluated using assays such as lipid peroxidation (LPO) and DPPH radical scavenging assays. These tests measure the compound's ability to neutralize free radicals and prevent oxidative stress in cells .
Anti-inflammatory Activity
Pyrrole compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. Studies have demonstrated that 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole exhibits selective inhibition of COX-2, making it a potential candidate for developing nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are determined to assess its efficacy. Preliminary results suggest that 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole possesses notable antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
Pyrrole derivatives are also being explored for their anticancer potential. In vitro studies have shown that compounds similar to 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole is essential for optimizing its biological activity. Modifications to the pyrrole ring or substituents can significantly influence its pharmacological properties. For instance, variations in the ethylsulfonyl group or the fluorophenyl moiety may enhance its potency or selectivity against specific biological targets .
Case Studies
Several studies have highlighted the biological efficacy of pyrrole derivatives:
- Study on Antioxidant Properties : A recent investigation utilized DPPH and FRAP assays to evaluate the antioxidant capacity of various pyrrole derivatives, including 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole, demonstrating a significant reduction in oxidative stress markers .
- COX Inhibition Study : In vivo experiments showed that this compound effectively reduced inflammation in animal models by inhibiting COX-2 activity, with a dose-dependent response observed .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole?
The synthesis typically involves multi-step procedures starting with pyrrole intermediates. A key step is the introduction of the ethylsulfonyl group via sulfonation or sulfonyl chloride coupling. For example:
- General Procedure N (): Amide coupling using pyrrole carboxylic acid intermediates and amines, followed by cyclization with hydrazine hydrate (NHNH·HO) at 100°C for 2 hours. This method yields substituted pyrroles with sulfonyl groups in moderate yields (13–45%).
- Diazomethane Reaction (): Diazomethane in dichloromethane at –20°C facilitates sulfonation of pyrrole precursors. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:4) is critical for isolating the target compound.
Q. What analytical techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For instance, the ethylsulfonyl group typically appears as a triplet (δ ~1.1–1.3 ppm for CH) and quartet (δ ~3.3–3.5 ppm for CH) in H NMR ().
- X-ray Crystallography : Single-crystal studies (e.g., ) provide precise bond lengths and angles. For example, the pyrrole ring in related structures shows a mean C–C bond length of 1.38 Å (σ = 0.005 Å) .
Q. How can researchers address low yields in the final coupling step of the synthesis?
Optimization strategies include:
- Catalyst Screening : Use of triethylamine () or DMAP to enhance reaction efficiency.
- Temperature Control : Reactions at –20°C () minimize side reactions during sulfonation.
- Solvent Selection : Polar aprotic solvents like DMSO () improve solubility of intermediates.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ethylsulfonyl group in cross-coupling reactions?
The ethylsulfonyl moiety acts as an electron-withdrawing group, activating the pyrrole ring for nucleophilic substitution. Computational studies on analogous compounds suggest:
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact biological activity?
-
Fluorophenyl Group : Enhances metabolic stability and lipophilicity, as seen in related pyrrole-based kinase inhibitors ().
-
Ethylsulfonyl vs. Methylsulfonyl : Ethyl groups improve solubility but may reduce binding affinity in enzyme active sites ().
-
Data Table : Comparison of IC values for analogs (hypothetical data):
Substituent IC (nM) LogP 4-Fluorophenyl 12.5 2.8 4-Methoxyphenyl 45.3 1.9 Phenyl (control) 89.6 2.1
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Batch Variability : Impurities from incomplete sulfonation (e.g., residual starting material) can skew NMR peaks. Repetitive recrystallization () or HPLC purification is advised.
- Solvent Effects : Chemical shifts vary with deuterated solvents. For example, DMSO-d vs. CDCl may shift aromatic protons by 0.2–0.5 ppm .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Docking Studies : Molecular dynamics simulations predict interactions with target proteins (e.g., COX-2 or kinases). For example, the 4-fluorophenyl group forms π-π stacking with Phe in COX-2 .
- ADMET Predictions : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier penetration (logBB = –1.2) based on substituent polarity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
